Morphine hydrochloride trihydrate
Overview
Description
Morphine hydrochloride trihydrate is a potent analgesic compound derived from morphine, the main alkaloid of opium. It was first obtained from poppy seeds in 1805. This compound is commonly used for the relief of severe pain, particularly in cases of cancer, myocardial infarction, and post-surgical pain . It is a crystalline solid that is highly soluble in water, making it suitable for various pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morphine hydrochloride trihydrate is typically synthesized from morphine through a series of chemical reactions. The process begins with the extraction of morphine from opium poppy (Papaver somniferum). The extracted morphine is then reacted with hydrochloric acid to form morphine hydrochloride. The trihydrate form is obtained by crystallizing the morphine hydrochloride in the presence of water molecules .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction of morphine from opium poppy followed by its conversion to morphine hydrochloride. The crystallization process is carefully controlled to ensure the formation of the trihydrate form. This involves maintaining specific temperature and humidity conditions to achieve the desired crystalline structure .
Chemical Reactions Analysis
Types of Reactions
Morphine hydrochloride trihydrate undergoes various chemical reactions, including:
Oxidation: Morphine can be oxidized to form morphine-N-oxide.
Reduction: Reduction of morphine can lead to the formation of dihydromorphine.
Substitution: Morphine can undergo substitution reactions, such as acetylation to form heroin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acetylation is typically carried out using acetic anhydride.
Major Products Formed
Oxidation: Morphine-N-oxide
Reduction: Dihydromorphine
Substitution: Heroin (diacetylmorphine)
Scientific Research Applications
Morphine hydrochloride trihydrate has a wide range of scientific research applications:
Mechanism of Action
Morphine hydrochloride trihydrate exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary targets are the mu-opioid receptors, which are responsible for the analgesic effects. Upon binding, this compound activates these receptors, leading to the inhibition of pain signal transmission. This results in reduced perception of pain and increased pain tolerance .
Comparison with Similar Compounds
Similar Compounds
Codeine: A less potent opioid analgesic derived from morphine.
Hydromorphone: A semi-synthetic opioid that is more potent than morphine.
Oxycodone: Another semi-synthetic opioid with a potency similar to morphine
Uniqueness
Morphine hydrochloride trihydrate is unique due to its high solubility in water and its ability to form a stable trihydrate crystalline structure. This makes it particularly suitable for intravenous administration, providing rapid and effective pain relief. Additionally, its well-established efficacy and safety profile make it a preferred choice for managing severe pain in clinical settings .
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH.3H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H;3*1H2/t10-,11+,13-,16-,17-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELXKCKNPPSFNN-BJWPBXOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904880 | |
Record name | Morphine hydrochloride trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6055-06-7 | |
Record name | Morphine hydrochloride trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morphine hydrochloride trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MORPHINE HYDROCHLORIDE TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5F3AS69LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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